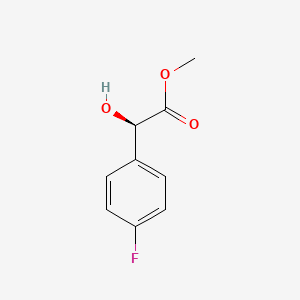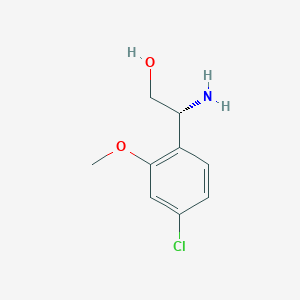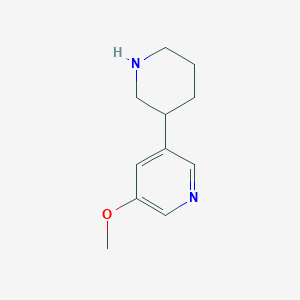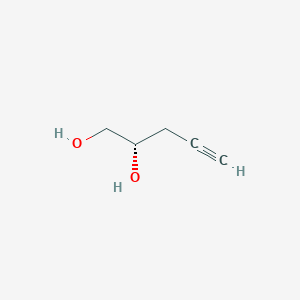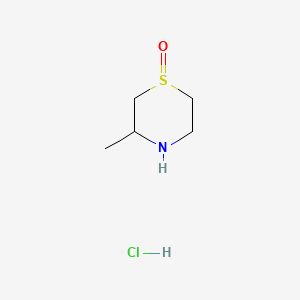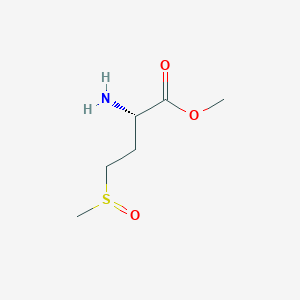
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is a chemical compound with the molecular formula C₆H₁₃NO₃S. This compound is a derivative of butanoic acid and contains an amino group, a methylsulfinyl group, and a methyl ester group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- typically involves the reaction of butanoic acid derivatives with appropriate reagents to introduce the amino and methylsulfinyl groups. One common method involves the use of L-methionine sulfoxide as a starting material, which undergoes esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where butanoic acid derivatives are reacted with methanol in the presence of catalysts to produce the methyl ester. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding simpler derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simplified butanoic acid derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study protein modifications and interactions. It serves as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems .
Medicine
In medicine, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is investigated for its potential therapeutic properties. It is studied for its role in modulating enzyme activities and as a potential drug candidate for various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylsulfinyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Methionine Sulfoxide: A closely related compound with similar structural features but without the ester group.
Butanoic acid, 2-methyl-, methyl ester: Another related compound with a different substitution pattern.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: A compound with a trifluoromethyl group instead of the methylsulfinyl group.
Uniqueness
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it valuable for various applications .
Propriétés
Numéro CAS |
83069-44-7 |
|---|---|
Formule moléculaire |
C6H13NO3S |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-4-methylsulfinylbutanoate |
InChI |
InChI=1S/C6H13NO3S/c1-10-6(8)5(7)3-4-11(2)9/h5H,3-4,7H2,1-2H3/t5-,11?/m0/s1 |
Clé InChI |
KWEJHUFCEXDKPM-ITZCMCNPSA-N |
SMILES isomérique |
COC(=O)[C@H](CCS(=O)C)N |
SMILES canonique |
COC(=O)C(CCS(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


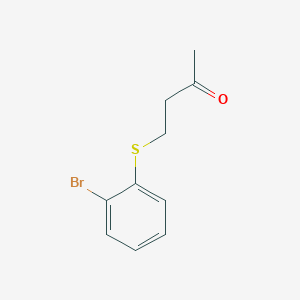

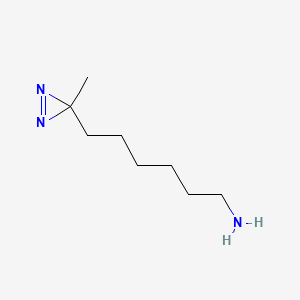
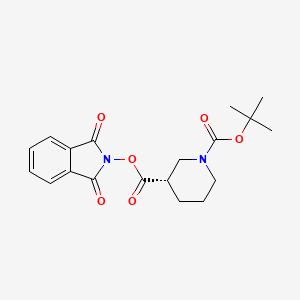
![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
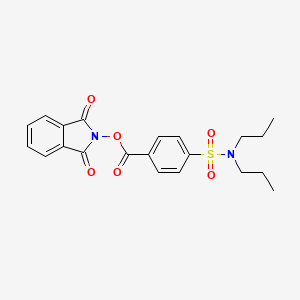
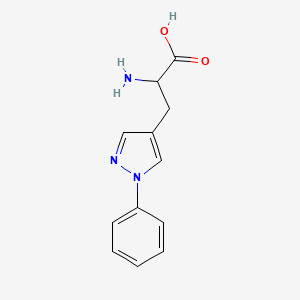
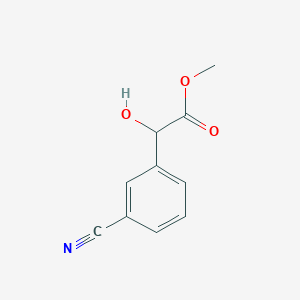
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
